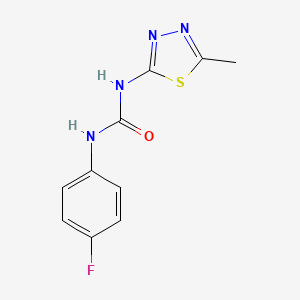
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine, also known as BOD, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BOD is a member of the benzodioxepine family, which has been extensively studied for its therapeutic potential.
Mechanism of Action
The exact mechanism of action of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine is not fully understood. However, it has been suggested that (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine may act on the serotonergic and dopaminergic systems in the brain, which are involved in mood regulation. In cancer cells, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been reported to induce apoptosis through the activation of caspases. In the immune system, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to inhibit the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been reported to have various biochemical and physiological effects. In animal models, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. In cancer cells, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been reported to induce apoptosis by activating caspases. In the immune system, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine in lab experiments is its potential therapeutic applications in various fields. (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to have anxiolytic and antidepressant effects in animal models, anticancer properties in cancer cells, and immunomodulatory effects in the immune system. However, there are also limitations to using (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine in lab experiments. (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, there is limited information available on the toxicity and safety of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine.
Future Directions
There are several future directions for (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine research. One direction is to further investigate the mechanism of action of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine, particularly in the brain and immune system. Another direction is to explore the potential therapeutic applications of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine in other fields, such as cardiovascular disease and metabolic disorders. Additionally, more research is needed to determine the toxicity and safety of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine in humans.
Synthesis Methods
The synthesis of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with diethylamine in the presence of a reducing agent. The resulting product is then purified through recrystallization. This method has been reported in a few studies and has been shown to produce high yields of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine.
Scientific Research Applications
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been reported to have anticancer properties by inducing apoptosis in cancer cells. In immunology, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-15(4-2)9-14-16-10-12-7-5-6-8-13(12)11-17-14/h5-8,14H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYLNNLCPXKAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1OCC2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-N-ethylethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5706222.png)
![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)

![N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5706244.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5706246.png)




![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
